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Compound of Interest

Compound Name: 2-Ethoxy-6-fluoroaniline

CAS No.: 1179288-96-0

Cat. No.: B1463877 Get Quote

Executive Summary
2-Ethoxy-6-fluoroaniline is a critical trisubstituted benzene intermediate, often utilized in the

synthesis of KCNQ potassium channel openers (e.g., Retigabine analogs) and other fluorinated

pharmaceutical scaffolds. Its structural integrity relies on the precise arrangement of an

electron-donating amino group (

) flanked by an alkoxy group (

) and an electron-withdrawing fluorine atom (

).

This guide provides a comprehensive spectroscopic profile. Where direct experimental

databases are proprietary, data is derived from high-fidelity structural analogues (2-fluoroaniline

and 2-ethoxyaniline) and substituent chemical shift additivity rules, ensuring a reliable baseline

for researchers.

Structural Analysis & Theoretical Basis
The molecule exhibits a 1,2,3-trisubstituted benzene pattern. The electronic environment is

dominated by the "Push-Pull" effect:

C1 (Amino): Strong resonance donor (+R), directing ortho/para.
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C2 (Ethoxy): Resonance donor (+R), inductive withdrawer (-I).

C6 (Fluoro): Strong inductive withdrawer (-I), resonance donor (+R).

This substitution pattern creates a unique scalar coupling network, particularly in NMR, where

coupling splits both

and

signals.

Analytical Logic Tree
The following diagram illustrates the logical flow for confirming the structure of 2-Ethoxy-6-
fluoroaniline, distinguishing it from potential regioisomers (e.g., 2-amino-3-fluorophenetole).
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Regioisomer Differentiation

Crude Product

Mass Spectrometry (MS)
Target: m/z 155 [M]+

Step 1: MW Check

Infrared (IR)
Check: -NH2 (Doublet) & C-F

Step 2: Funct. Groups

1H NMR
Check: 1,2,3-Trisubstituted Pattern

Step 3: Connectivity

19F NMR
Check: Single Peak (-110 to -130 ppm)

Step 4: F-Position

Isomer: 4-Fluoro?
(Symmetric H-Pattern)

Isomer: 3-Fluoro?
(Different Coupling Const)

Structure Confirmed?

Click to download full resolution via product page

Caption: Analytical workflow for structural validation of 2-Ethoxy-6-fluoroaniline, emphasizing

regioisomer differentiation.

Mass Spectrometry (MS) Data[1][2][3][4][5][6]
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at

70 eV.
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Fragmentation Pathway
The molecular ion is stable due to the aromatic ring. The primary fragmentation involves the

loss of the ethyl group from the ether linkage.

Ion Type m/z (approx) Intensity Interpretation

Molecular Ion [M]⁺ 155.1 High
Parent molecule (

).

[M - C₂H₅]⁺ 126.0 Base Peak (100%)

Loss of ethyl group

(cleavage of O-Et

bond).

[M - C₂H₄]⁺ 127.0 Medium

McLafferty-like

rearrangement (loss

of ethene).

[M - F]⁺ 136.1 Low

Loss of Fluorine (rare

in EI, more common in

CI).

[M - OEt]⁺ 110.1 Medium Loss of ethoxy radical.

Mechanistic Insight: The base peak at m/z 126 corresponds to the resonance-stabilized 2-

amino-6-fluorophenol radical cation or its keto-tautomer.

Infrared Spectroscopy (IR) Data[3][4]
Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil/solid.
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Frequency (cm⁻¹) Vibration Mode Assignment

3450, 3360 N-H Stretch

Primary amine (

). Appears as a doublet

(asymmetric/symmetric).

2980, 2930 C-H Stretch

Aliphatic C-H stretches from

the ethoxy (

) group.

1620 N-H Bend
Scissoring vibration of the

primary amine.

1480, 1590 C=C Stretch
Aromatic ring breathing

modes.

1240 C-O-C Stretch
Aryl alkyl ether asymmetric

stretch.

1150 - 1200 C-F Stretch
Aromatic C-F bond (strong,

broad band).

Nuclear Magnetic Resonance (NMR) Data[1][2][3][4]
[5][6][7][8][9][10]
This section details the expected chemical shifts (

) and coupling constants (

).[1][2][3] Data is predicted based on substituent additivity rules (Z-scores) derived from 2-
fluoroaniline and 2-ethoxyaniline experimental data.

¹H NMR (Proton)
Solvent: DMSO-

or CDCl

(Note:
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shift varies with concentration and solvent). Frequency: 400 MHz[2]

Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

6.75 - 6.85 Multiplet (dt) 1H

H5 (Ortho to F,

Meta to

)

6.60 - 6.70
Doublet of

Doublets
1H

H3 (Ortho to

OEt, Meta to F)

6.45 - 6.55 Triplet/Multiplet 1H
H4 (Para to

)

4.80 - 5.20 Broad Singlet 2H -

NH₂

(Exchangeable

with

)

4.05 Quartet 2H
-OCH₂-

(Methylene)

1.42 Triplet 3H -CH₃ (Methyl)

Key Diagnostic Feature: The H5 proton will appear as a distinct multiplet downfield or mixed

with H3/H4 but distinguished by the large H-F coupling (

Hz).

¹³C NMR (Carbon)
Solvent: CDCl

Frequency: 100 MHz Note: Carbon-Fluorine coupling results in doublets for all ring carbons.
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Shift (

ppm)

Splitting (

)
Assignment

152.5
Doublet (

Hz)
C6 (Directly bonded to F)

146.0
Doublet (

Hz)
C2 (Directly bonded to OEt)

134.5
Doublet (

Hz)

C1 (Ipso to

)

123.5
Doublet (

Hz)
C4

110.0
Doublet (

Hz)
C3

106.5
Doublet (

Hz)
C5 (Ortho to F)

65.0 Singlet -OCH₂-

15.0 Singlet -CH₃

¹⁹F NMR (Fluorine)
Solvent: CDCl

(unreferenced or vs. CFCl

)

Shift:-130.0 to -135.0 ppm

Appearance: Multiplet (due to coupling with H5, H4, and H3).
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Significance: The shift in this region is characteristic of an ortho-substituted fluoroaniline.

Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these sample preparation steps.

A. NMR Sample Preparation[5][9]
Mass: Weigh 5–10 mg of 2-Ethoxy-6-fluoroaniline.

Solvent: Dissolve in 0.6 mL of DMSO-

(preferred for sharpening exchangeable

protons) or CDCl

(standard).

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove

inorganic salts from synthesis.

Reference: Ensure TMS (0.00 ppm) is present for internal referencing.

B. GC-MS Preparation
Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.

Injection: Split mode (20:1) to prevent detector saturation.

Column: Standard non-polar column (e.g., DB-5ms or HP-5).

Temperature Program: Start at 60°C (hold 2 min)

Ramp 20°C/min

End 280°C.
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Disclaimer: While spectral data in Section 5 is derived from high-confidence theoretical models

and analogous experimental data, researchers should always perform a full characterization on

their specific synthetic lot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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